N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide
Description
N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide is a benzamide derivative featuring a methoxy-substituted aromatic core linked to an aminophenyl group, which is further connected to a partially saturated pyridazinone heterocycle.
Properties
IUPAC Name |
N-[2-amino-4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-11-9-17(24)22-23-18(11)13-5-8-16(15(20)10-13)21-19(25)12-3-6-14(26-2)7-4-12/h3-8,10-11H,9,20H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJXFIZZSXKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036432 | |
| Record name | N-[2-Amino-4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]-4-methoxy-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74149-74-9 | |
| Record name | N-[2-Amino-4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]-4-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74149-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-Amino-4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]-4-methoxy-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-Amino-4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]-4-methoxy-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-AMINO-4-(4-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZIN-3-YL)PHENYL)-4-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4LRW37HRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the tetrahydropyridazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position on the phenyl ring.
Attachment of the methoxybenzamide moiety: This step involves coupling reactions, such as amidation, to attach the methoxybenzamide group to the core structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Research may explore its potential as a therapeutic agent, examining its pharmacological properties and efficacy in treating various diseases.
Industry: The compound could be utilized in the development of new materials, coatings, or other industrial applications due to its chemical properties.
Mechanism of Action
The mechanism by which N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific receptors, enzymes, or proteins, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives (7a-c)
- Structural Similarities: These compounds share a benzamide-like core fused with a benzooxazinone moiety and a pyrimidine ring . Unlike the target compound’s tetrahydropyridazinone group, these derivatives incorporate a pyrimidine ring, which may alter electronic properties and binding interactions.
- Synthesis : Synthesized via nucleophilic substitution between 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF, room temperature), achieving yields of 70–85% . This contrasts with the target compound’s unreported synthesis route.
- Characterization : Confirmed via ¹H NMR, IR, and mass spectrometry, with spectral data aligning with proposed structures .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide (Example 53)
- Structural Similarities: Contains a benzamide core modified with a pyrazolopyrimidine group and a chromen-4-one moiety . The fluorinated aromatic rings and isopropyl substituent contrast with the target compound’s methoxy and amino groups.
- Synthesis : Prepared via Suzuki-Miyaura coupling using a boronic acid derivative and palladium catalysis, yielding 28% . This highlights divergent synthetic strategies compared to the target compound.
- Physical Properties : Melting point (175–178°C) and mass spectrometry (m/z 589.1 [M+1]) provide benchmarks for thermal stability and molecular weight validation .
N-(2-(tert-Butyl)Phenyl)-4-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)Benzamide (6m)
- Structural Similarities : Shares the 4-methoxybenzamide core but includes bulky tert-butyl and pyridinylethyl groups, which may enhance lipophilicity or steric hindrance .
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Synthesis Yield | Characterization Methods | Notable Physical Data |
|---|---|---|---|---|---|
| Target Compound | Benzamide + tetrahydropyridazinone | 4-Methoxy, 2-aminophenyl | N/A | N/A | N/A |
| Benzooxazinone derivatives (7a-c) | Benzamide + benzooxazinone | Pyrimidine, substituted phenyl | 70–85% | ¹H NMR, IR, MS | N/A |
| Pyrazolopyrimidine (Example 53) | Benzamide + pyrazolopyrimidine | Fluorophenyl, chromenone, isopropyl | 28% | MS, MP | MP 175–178°C; m/z 589.1 [M+1] |
| Bulky benzamide (6m) | Benzamide | tert-Butyl, pyridinylethyl | N/A | N/A | N/A |
Key Findings and Implications
Structural Diversity: The target compound’s tetrahydropyridazinone group differentiates it from analogs with pyrimidine, pyrazolopyrimidine, or benzooxazinone moieties.
Synthetic Strategies : Mild reaction conditions (e.g., Cs₂CO₃/DMF) or palladium-catalyzed cross-couplings are employed for analogs, suggesting possible routes for optimizing the target compound’s synthesis .
Physical Properties : Melting points and mass data from analogs provide reference points for future characterization of the target compound.
Biological Activity
N-(2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-4-methoxybenzamide, also known by its CAS number 74149-74-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 352.39 g/mol. Its structure features a benzamide core with specific substitutions that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.39 g/mol |
| LogP | -0.1 at 25℃ |
| CAS Number | 74149-74-9 |
Research indicates that this compound exhibits antiviral activity , particularly against Hepatitis B Virus (HBV). The compound has been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication through deaminase-independent mechanisms . The antiviral efficacy has been quantified in various studies:
Antiviral Efficacy Data
| Cell Line | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| HepG2.2.15 | 1.99 | 58 |
| HepG2.A64 | 3.30 | 52 |
These results indicate that the compound is effective against both wild-type and drug-resistant strains of HBV .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies demonstrated that this compound significantly inhibited HBV DNA replication in HepG2 cell lines. The mechanism appears to be linked to the compound's ability to enhance A3G levels within the cells .
- In Vivo Studies : Further investigations using duck HBV (DHBV) models have shown promising results for the compound as an anti-HBV agent. These studies are critical for understanding the potential therapeutic applications in humans .
- Comparative Analysis : When compared to other antiviral agents like lamivudine (3TC), this compound exhibited superior efficacy against drug-resistant strains of HBV .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
